One application of isopropyl butyrate in research is as a solvent. Due to its moderate polarity and relatively high boiling point (130 °C), it can dissolve a variety of polar and nonpolar compounds. This makes it useful in extracting and purifying various substances from biological samples or reaction mixtures [Source: Sigma-Aldrich product page for Isopropyl Butyrate, ]. However, its use is limited compared to more common solvents like ethanol or acetone due to its higher cost and flammability.
Isopropyl butyrate is an organic compound classified as an ester, specifically a fatty acid ester derived from butanoic acid and isopropanol. Its chemical formula is , and it is also known by various names such as propan-2-yl butanoate and isopropyl butanoate. Isopropyl butyrate appears as a colorless liquid with a characteristic fruity odor, which makes it appealing for use in flavoring and fragrance applications. The compound is less dense than water and has vapors that are heavier than air, indicating its potential volatility in the atmosphere .
Currently, there is no significant research on the specific mechanism of action of isopropyl butyrate in biological systems.
Isopropyl butyrate is flammable with a flash point of 30 °C []. It is also classified as an irritant to the eyes, respiratory system, and skin []. Safety precautions like wearing appropriate personal protective equipment (PPE) and working in well-ventilated areas are essential when handling this compound.
Additionally, isopropyl butyrate can react with strong oxidizing agents, which may lead to vigorous reactions due to the exothermic nature of such interactions. These reactions can generate heat and potentially lead to ignition under certain conditions .
Isopropyl butyrate can be synthesized through various methods:
Isopropyl butyrate has several applications across different industries:
While specific interaction studies on isopropyl butyrate are sparse, its behavior as an ester suggests that it may interact with various biological systems similarly to other fatty acid esters. Its metabolism into butyric acid implies potential interactions with metabolic pathways related to energy production and inflammation regulation. Further research could elucidate its pharmacological properties and interactions within biological systems .
Isopropyl butyrate shares structural similarities with other fatty acid esters. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethyl butyrate | Derived from ethanol; often used in flavoring | |
Butyl butyrate | Has a longer carbon chain; used similarly | |
Methyl butyrate | Shorter carbon chain; commonly found in fruit flavors | |
Propyl butyrate | Similar structure; differs by the alcohol component |
Uniqueness: Isopropyl butyrate's unique feature lies in its balance of volatility and pleasant aroma, making it particularly suitable for use in food flavoring and fragrances compared to other esters with longer or shorter carbon chains that may have different sensory profiles or solubility characteristics .
Isopropyl butyrate is a colorless to almost colorless clear liquid at standard temperature and pressure (20°C) [1] [3]. This ester compound exhibits distinctive organoleptic characteristics that contribute to its widespread application in various industries. The substance possesses a sweet, fruity aroma with notes reminiscent of pineapple, ether, and ripe fruit [3] [12]. Its odor type is classified as predominantly fruity, making it a valuable component in flavor and fragrance formulations [3].
The odor threshold of isopropyl butyrate is remarkably low at 0.0062 parts per million, indicating its potent aromatic properties even at minimal concentrations [3] [12]. From a gustatory perspective, isopropyl butyrate imparts sweet, fruity, estery, green, and ripe taste characteristics when present at concentrations around 30 parts per million [12]. These sensory attributes are consistent with its chemical structure as an ester formed from butyric acid and isopropyl alcohol [2] [5].
The physical appearance and organoleptic properties of isopropyl butyrate are summarized in the following table:
Property | Description | Source |
---|---|---|
Physical State (20°C) | Liquid | TCI Chemicals, Sigma-Aldrich |
Color | Colorless to almost colorless clear liquid | TCI Chemicals, ChemicalBook |
Odor | Sweet fruity estery ether pineapple ripe | ChemicalBook |
Odor Type | Fruity | ChemicalBook |
Odor Threshold | 0.0062 ppm | ChemicalBook |
Taste Characteristics | Sweet, fruity, estery, green and ripe | ChemDad |
Taste Threshold | Taste characteristics at 30 ppm | ChemDad |
Isopropyl butyrate demonstrates consistent boiling point characteristics across multiple authoritative sources. The compound boils at 130-131°C under standard atmospheric pressure [1] [3] [5]. When expressed in Kelvin, the boiling point range is documented as 401.15-404.65 K, with slight variations reported in different studies [5] [18]. The National Institute of Standards and Technology (NIST) reports specific boiling point values of 403.70 K, 404.65 ± 1.00 K, 401.15 ± 1.00 K, and 403.45 ± 2.00 K from different experimental measurements [5] [18].
The critical temperature (Tc) of isopropyl butyrate, a parameter indicating the temperature above which the compound cannot exist in liquid form regardless of pressure, has been calculated using the Joback method to be 615.76 K [18]. This thermodynamic property is essential for understanding the compound's behavior under extreme conditions and for designing processes involving this substance at elevated temperatures [18] [20].
The melting point of isopropyl butyrate is estimated to be approximately -95.2°C, indicating that the compound remains in liquid state across a wide temperature range under standard pressure conditions [3] [7]. When converted to the Kelvin scale, the calculated melting point is 225.81 K according to Joback method calculations [18]. This low melting point is characteristic of many ester compounds with similar molecular structures [5] [7].
The solid-phase behavior of isopropyl butyrate is not extensively documented in the literature, likely due to the compound's persistent liquid state under most practical conditions [3] [18]. The significant gap between its melting and boiling points (approximately 225°C) provides a broad temperature range in which the compound exists as a stable liquid, contributing to its utility in various applications [3] [5] [7].
The phase transition parameters of isopropyl butyrate are summarized in the following table:
Parameter | Value | Source |
---|---|---|
Boiling Point | 130-131°C | NIST, Sigma-Aldrich, ChemicalBook |
Boiling Point (K) | 401.15-404.65 K | NIST |
Critical Temperature (Tc) | 615.76 K (calculated) | Chemeo (Joback Calculated) |
Melting Point | -95.2°C (estimate) | ChemicalBook |
Melting Point (K) | 225.81 K (calculated) | Chemeo (Joback Calculated) |
Flash Point | 24-29°C (75.2-86°F) | TCI Chemicals, ChemicalBook |
Isopropyl butyrate exhibits a density of 0.859 grams per milliliter at 25°C, making it less dense than water [1] [3]. This property is consistent with many other ester compounds of similar molecular weight and structure [3] [8]. The specific gravity (relative density compared to water at 20°C) is reported as 0.86, confirming its lower density relative to water [8] [19].
The refractive index of isopropyl butyrate at 20°C is documented as 1.393, providing information about how light propagates through the substance [1] [8]. This optical property is useful for identification and purity assessment of the compound [1] [17].
Regarding viscosity, comprehensive quantitative data for isopropyl butyrate is notably absent from the major chemical databases and literature sources consulted [1] [3] [8]. This gap in the literature suggests an opportunity for further research to characterize the rheological properties of this compound across various temperature ranges [8] [19].
The critical density and related parameters have been calculated using predictive methods. The critical volume (Vc) of isopropyl butyrate is estimated to be 0.446 cubic meters per kilomole using the Joback calculation method [18]. This parameter, along with critical temperature and pressure, defines the critical point of the substance where distinct liquid and gas phases no longer exist [18] [20].
The density and related physical properties of isopropyl butyrate are summarized in the following table:
Property | Value | Source |
---|---|---|
Density (25°C) | 0.859 g/mL | Sigma-Aldrich, ChemicalBook |
Specific Gravity (20/20) | 0.86 | TCI Chemicals |
Refractive Index (20°C) | 1.393 | Sigma-Aldrich |
Critical Volume (Vc) | 0.446 m³/kmol (calculated) | Chemeo (Joback Calculated) |
Isopropyl butyrate demonstrates distinct solubility patterns across different solvents and media, reflecting its molecular structure and polarity characteristics [3] [10] [12]. In water, isopropyl butyrate exhibits limited solubility, with reported values ranging from 1.56 to 4.36 grams per liter at room temperature [3] [10]. This moderate water solubility is typical of medium-chain esters, which possess both hydrophilic (the ester group) and hydrophobic (the alkyl chains) components [10] [12].
In contrast to its limited water solubility, isopropyl butyrate is readily soluble in alcohols of various chain lengths [11] [12]. This enhanced solubility in alcoholic media can be attributed to the ability of alcohols to form hydrogen bonds with the ester group while accommodating the hydrophobic portions of the molecule [11] [12]. Similarly, isopropyl butyrate demonstrates good solubility in oils and lipid-based systems, making it compatible with a wide range of oil-based formulations [11] [12].
The compound also exhibits good solubility in most organic solvents, including hydrocarbons, ketones, and other ester compounds [3] [12]. This broad solubility profile across organic media is consistent with its molecular structure and the presence of both polar and non-polar regions within the molecule [10] [12].
The solubility characteristics of isopropyl butyrate in various media are summarized in the following table:
Medium | Solubility/Characteristic | Source |
---|---|---|
Water | 1.56-4.36 g/L at room temperature | ChemicalBook, FooDB |
Alcohols (general) | Soluble | Aurochemicals |
Oils (general) | Soluble | Aurochemicals |
Hydrocarbons | Soluble in most organic solvents | Multiple sources |
The standard Gibbs free energy of formation (ΔfG°) for isopropyl butyrate is -228.30 kilojoules per mole [18]. This thermodynamic parameter represents the change in Gibbs free energy that accompanies the formation of one mole of isopropyl butyrate from its constituent elements in their standard states [14] [18]. The negative value indicates that the formation of isopropyl butyrate from its elements is thermodynamically favorable under standard conditions [14] [18].
The standard Gibbs free energy of formation is a crucial parameter for understanding the thermodynamic stability of isopropyl butyrate and for predicting its behavior in chemical reactions [14] [18]. This value has been determined using the Joback calculation method, which employs group contribution techniques to estimate thermodynamic properties based on molecular structure [18]. The reliability of this calculated value is supported by its consistency with the observed stability of isopropyl butyrate under ambient conditions [14] [18].
The enthalpy of formation (ΔfH°) of isopropyl butyrate in the gaseous state is -437.89 kilojoules per mole [18]. This thermodynamic property represents the change in enthalpy when one mole of isopropyl butyrate is formed from its constituent elements in their standard states [18] [20]. The substantial negative value indicates that the formation of isopropyl butyrate from its elements is highly exothermic, releasing significant heat energy [18] [20].
This enthalpy of formation value has been determined using the Joback calculation method, which provides reliable estimates for organic compounds based on their molecular structure [18]. The enthalpy of formation is essential for calculating heat changes in reactions involving isopropyl butyrate and for understanding its energetic contributions to chemical processes [18] [20].
The enthalpy of fusion (ΔfusH°) for isopropyl butyrate is 13.15 kilojoules per mole [18]. This thermodynamic parameter represents the energy required to convert one mole of solid isopropyl butyrate to its liquid state at its melting point without changing its temperature [18] [22]. The relatively low value is consistent with the weak intermolecular forces typically found in ester compounds of similar structure [18] [22].
This enthalpy of fusion value has been calculated using the Joback method, which provides estimates based on molecular structure and functional group contributions [18]. The enthalpy of fusion is particularly relevant for understanding phase transitions and for applications involving freezing or melting processes of isopropyl butyrate [18] [22].
The enthalpy of vaporization (ΔvapH°) for isopropyl butyrate is 39.94 kilojoules per mole [18]. This thermodynamic property represents the energy required to convert one mole of liquid isopropyl butyrate to its gaseous state without changing its temperature [18] [20]. The value is indicative of the intermolecular forces that must be overcome to transition the compound from liquid to vapor phase [18] [20].
This enthalpy of vaporization has been determined using the Joback calculation method, which provides reliable estimates for organic compounds based on their molecular structure [18]. The enthalpy of vaporization is crucial for understanding evaporation processes, distillation behavior, and vapor pressure characteristics of isopropyl butyrate [18] [20] [22].
The thermochemical properties of isopropyl butyrate are summarized in the following table:
Property | Value | Source |
---|---|---|
Standard Gibbs Free Energy of Formation (ΔfG°) | -228.30 kJ/mol | Chemeo (Joback Calculated) |
Enthalpy of Formation (ΔfH°) | -437.89 kJ/mol | Chemeo (Joback Calculated) |
Enthalpy of Fusion (ΔfusH°) | 13.15 kJ/mol | Chemeo (Joback Calculated) |
Enthalpy of Vaporization (ΔvapH°) | 39.94 kJ/mol | Chemeo (Joback Calculated) |
Heat Capacity (Cp,gas) at 435.41K | 238.73 J/mol×K | Chemeo (Joback Calculated) |
Heat Capacity (Cp,gas) at 465.47K | 250.17 J/mol×K | Chemeo (Joback Calculated) |
The octanol/water partition coefficient (logP) of isopropyl butyrate ranges from 1.738 to 2.12, according to multiple sources [3] [10] [18]. This parameter quantifies the compound's differential solubility in octanol versus water, providing insight into its lipophilicity and potential for biological membrane permeation [10] [16] [18]. The positive logP value indicates that isopropyl butyrate preferentially distributes into the octanol phase rather than the aqueous phase, confirming its moderately lipophilic nature [10] [16] [18].
The Crippen method calculation yields a logP value of 1.738, which falls at the lower end of the experimentally determined range [18]. This computational approach uses atomic contributions to estimate partition coefficients based on molecular structure [16] [18].
The McGowan volume of isopropyl butyrate is reported as 116.930 milliliters per mole [18]. This parameter represents the molecular volume as calculated by the McGowan method and serves as an important descriptor for quantitative structure-activity relationship (QSAR) studies and for predicting various physicochemical properties [16] [18].
The critical pressure (Pc) of isopropyl butyrate has been calculated using the Joback method to be 2966.57 kilopascals [18]. This thermodynamic parameter, along with critical temperature and volume, defines the critical point of the substance where distinct liquid and gas phases cease to exist [18] [20].
Kovats retention indices provide valuable information about the chromatographic behavior of isopropyl butyrate, reflecting its molecular interactions with stationary phases of varying polarity [18]. On non-polar columns, the Kovats retention index ranges from 779.00 to 855.00, while on polar columns, it ranges from 1024.00 to 1090.00 [18]. These values are useful for analytical identification and for understanding the compound's interaction patterns with surfaces of different chemical characteristics [18].
The partition coefficients and molecular interaction parameters of isopropyl butyrate are summarized in the following table:
Property | Value | Source |
---|---|---|
Octanol/Water Partition Coefficient (logP) | 1.738-2.12 | Chemeo, ChemicalBook |
Crippen Calculated logP | 1.738 | Chemeo |
McGowan Volume | 116.930 ml/mol | Chemeo (McGowan Calculated) |
Critical Pressure (Pc) | 2966.57 kPa (calculated) | Chemeo (Joback Calculated) |
Kovats Retention Index (range) | 779.00-855.00 | Chemeo (NIST) |
Kovats Retention Index (non-polar) | 1024.00-1090.00 | Chemeo (NIST) |
Flammable;Irritant